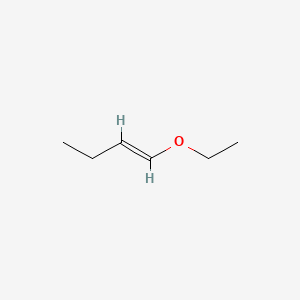![molecular formula C13H11ClFNO B6261318 6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545590-37-1](/img/new.no-structure.jpg)
6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloro-4-fluorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-4-fluorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors One common approach involves the formation of the spirocyclic core through a cyclization reaction For instance, a precursor containing the necessary functional groups can undergo a cyclization reaction under basic conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The spirocyclic core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the phenyl ring, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating its biological activity and potential as a lead compound for drug discovery.
Medicine: Exploring its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilizing its unique chemical properties in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The nitrile group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-(2-fluoro-4-nitrophenyl)-2-oxaspiro[3.3]heptane: This compound shares a similar spirocyclic core but has a nitro group instead of a chloro substituent.
6-(2-chloro-4-methylphenyl)-2-oxaspiro[3.3]heptane: This compound has a methyl group instead of a fluoro substituent on the phenyl ring.
Uniqueness
6-(2-chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the combination of its spirocyclic structure and the presence of both chloro and fluoro substituents. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1545590-37-1 |
|---|---|
Molecular Formula |
C13H11ClFNO |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6261322.png)

